Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate
Description
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 2-(4-prop-2-ynoxypyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h1,5-6H,4,7H2,2H3 |
InChI Key |
VOBUUEMPTAXINW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is constructed via cyclization reactions using malonate derivatives and hydrazine analogs. A modified approach based on CN112574111A involves:
-
Alkylation of Dimethyl Malonate : Reacting dimethyl malonate with a formamide compound (e.g., DMF) and an alkylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., triethylamine) to form a keto-enamine intermediate.
-
Cyclization with Methylhydrazine : Treating the intermediate with methylhydrazine to yield 1-methyl-5-hydroxypyrazole, a structural analog of the target compound’s pyrazole scaffold.
Critical Parameters :
Propargyl Etherification
The hydroxyl group at position 4 of the pyrazole is functionalized via nucleophilic substitution with propargyl bromide:
-
Reaction Setup : 4-Hydroxy-1H-pyrazole is suspended in acetone with potassium carbonate as the base.
-
Propargyl Bromide Addition : Propargyl bromide is added dropwise at 60°C, yielding 4-(prop-2-yn-1-yloxy)-1H-pyrazole.
Key Considerations :
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in minimizing O- vs. N-alkylation side reactions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures for complete conversion.
Esterification at the N1 Position
The final step introduces the methyl acetate group via N-alkylation:
-
Alkylation with Methyl Bromoacetate : 4-(Prop-2-yn-1-yloxy)-1H-pyrazole is reacted with methyl bromoacetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF).
-
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate this compound.
Optimization Insights :
-
Stoichiometry : A 1.2:1 molar ratio of methyl bromoacetate to pyrazole ensures complete N-alkylation.
-
Reaction Time : Extended durations (>12 hours) at 25°C improve yields but risk ester hydrolysis.
Industrial Production Methods
Scaling the synthesis requires addressing cost, safety, and environmental impact. Continuous flow reactors and solvent recovery systems are prioritized:
Continuous Flow Alkylation
-
Reactor Design : Tubular reactors with inline mixing zones enable precise temperature control during propargyl etherification, reducing side reactions.
-
Throughput : Flow rates of 50 mL/min achieve >90% conversion with residence times under 30 minutes.
Solvent Recycling
-
Distillation Systems : Toluene and THF are recovered via fractional distillation, reducing raw material costs by 40%.
-
Waste Minimization : Alkaline wash steps neutralize excess propargyl bromide, generating non-hazardous byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Reaction Time | 8–12 hours | 2–4 hours |
| Solvent Consumption | High | Low |
| Scalability | Limited | High |
Notes :
-
Batch methods remain prevalent in small-scale research due to flexibility.
-
Continuous flow is superior for large-scale production, offering higher throughput and consistency.
Challenges and Solutions
Regioselectivity in Pyrazole Functionalization
-
Issue : Competing O- and N-alkylation during propargyl etherification.
-
Solution : Sterically hindered bases (e.g., DBU) favor O-alkylation, achieving >95% selectivity.
Ester Hydrolysis
-
Issue : Degradation of the methyl acetate group under acidic or basic conditions.
-
Mitigation : Neutral workup protocols (pH 6–8) and low-temperature quenching preserve ester integrity.
Recent Advances
Innovations in catalytic systems have streamlined the synthesis:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propargyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
Anticancer Activity:
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of novel thiazolyl-pyrazole derivatives, which demonstrated promising anticancer activity through molecular docking studies and in vitro assays . The incorporation of the prop-2-yn-1-yloxy group enhances the bioactivity of these compounds, making them suitable candidates for further development.
Anti-inflammatory and Analgesic Effects:
Several studies have reported that pyrazole derivatives possess anti-inflammatory and analgesic effects. For example, compounds similar to this compound have shown efficacy in reducing inflammation and pain in animal models . These findings suggest that this compound could be further explored for developing new anti-inflammatory medications.
Herbicidal Activity
The compound has also been evaluated for its herbicidal properties. A series of pyrazole derivatives were synthesized and tested for their effectiveness against various weed species. Notably, one derivative exhibited strong herbicidal activity against Pennisetum alopecuroides, with an IC50 value indicating significant inhibitory effects on chlorophyll levels . The structure-activity relationship (SAR) analysis revealed that the presence of the prop-2-yn-1-yloxy group is crucial for enhancing herbicidal activity.
Material Science Applications
In addition to biological applications, this compound has potential uses in material science. Its unique structural features allow for the development of advanced materials with specific properties.
Polymer Chemistry:
The compound can be utilized as a monomer or additive in polymer synthesis. Its reactive functional groups can facilitate cross-linking reactions or copolymerization processes, leading to materials with enhanced mechanical and thermal properties. Research into similar pyrazole-based polymers has shown promising results in creating materials suitable for coatings, adhesives, and other industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl ether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can interact with various biological pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazole core allows for diverse functionalization. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl chloride) increase electrophilicity, making these compounds reactive toward nucleophiles .
- Halogen substituents (iodo, bromo) enhance utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorinated or aromatic groups improve pharmacokinetic properties, making them valuable in drug discovery .
Physicochemical Properties
Notes:
Biological Activity
Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include a pyrazole ring and a propargyl ether group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | methyl 2-(4-prop-2-ynoxypyrazol-1-yl)acetate |
| InChI | InChI=1S/C9H10N2O3/c1-3-4... |
| Canonical SMILES | COC(=O)CN1C=C(C=N1)OCC#C |
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxy-1H-pyrazole with propargyl bromide in the presence of a base, such as potassium carbonate, followed by reaction with methyl bromoacetate. This method allows for the efficient production of the compound, which can be scaled up for industrial applications using continuous flow reactors to optimize yields and reduce costs.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The propargyl ether moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential use as a therapeutic agent.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. For instance, studies show that it exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
This compound's effectiveness against resistant strains suggests its potential as a lead compound in the development of new antimicrobial therapies.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific cancer-related pathways makes it a candidate for further research in oncology .
Comparative Studies
When compared to similar compounds, this compound stands out due to its unique combination of structural features that enhance its biological activity. For example:
Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-(prop-2-yneoxy)acetate | Simple ether | Limited biological activity |
| 4-(2-propynyl)phenylacetate | Aromatic ether | Moderate antibacterial properties |
| Methyl 2-(4-(prop-2-yneoxy)-pyrazole) | Pyrazole derivative | High antimicrobial and anticancer activity |
Case Studies
Recent case studies highlight the potential applications of this compound in drug development. For instance, a study focusing on its use as a scaffold for synthesizing novel anticancer agents demonstrated that modifications to the pyrazole ring could enhance selectivity and potency against specific cancer types .
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate?
The synthesis typically involves alkylation of a pyrazole precursor with propargyl bromide or similar reagents. A representative method includes:
- Step 1: Reacting 4-hydroxy-1H-pyrazole with propargyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the prop-2-yn-1-yloxy group.
- Step 2: Acetylation of the pyrazole nitrogen using methyl bromoacetate under reflux in a polar aprotic solvent like DMF .
- Purification: Column chromatography or recrystallization to isolate the product. Yield optimization often requires controlled temperature (60–80°C) and inert atmospheres to prevent side reactions.
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., propargyloxy and acetate groups). For example, the propargyl proton typically resonates at δ 2.5–3.0 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₉H₁₀N₂O₃: 217.06 g/mol).
- HPLC: Assesses purity (>95% is standard for biological testing) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Selection: DMF or acetonitrile enhances nucleophilicity in alkylation steps compared to THF .
- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve propargyloxy group introduction .
- Temperature Control: Lower temperatures (40–50°C) reduce ester hydrolysis byproducts during acetylation .
- Data-Driven Adjustments: Design of Experiments (DoE) models can identify critical parameters (e.g., molar ratios, reaction time) .
Q. What analytical methods resolve contradictions in spectroscopic data?
Contradictions (e.g., unexpected peaks in NMR) are addressed via:
- 2D NMR (COSY, HSQC): Resolves overlapping signals, confirming propargyloxy and acetate connectivity .
- X-ray Crystallography: Provides definitive structural validation, particularly for stereochemical ambiguities .
- Isotopic Labeling: Traces reaction pathways to identify side products (e.g., propargyl ether decomposition) .
Q. What strategies mitigate instability during biological assays?
The compound’s ester group is prone to hydrolysis in aqueous media. Mitigation approaches include:
Q. How does structural modification impact biological activity?
Comparative studies with analogs (e.g., allyloxy or bromo substitutions) reveal:
- Propargyloxy Group: Enhances binding to enzymes like COX-2 due to electron-withdrawing effects.
- Ester vs. Carboxylic Acid: The methyl ester improves cell permeability but reduces target affinity (IC₅₀ increases from 2.1 µM to 8.7 µM) .
Methodological Recommendations
- Synthetic Reproducibility: Document reaction atmosphere (N₂/Ar) and moisture control to ensure consistency .
- Biological Testing: Pre-incubate compounds with serum to assess esterase-mediated hydrolysis before IC₅₀ determination .
- Data Contradictions: Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
